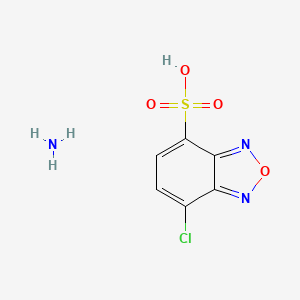

4-Chloro-7-sulfobenzofurazan ammonium salt

描述

属性

IUPAC Name |

azane;4-chloro-2,1,3-benzoxadiazole-7-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O4S.H3N/c7-3-1-2-4(14(10,11)12)6-5(3)8-13-9-6;/h1-2H,(H,10,11,12);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHXPBLOMHGYOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)Cl)S(=O)(=O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501001955 | |

| Record name | 7-Chloro-2,1,3-benzoxadiazole-4-sulfonic acid--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501001955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81377-14-2 | |

| Record name | 7-Chloro-2,1,3-benzoxadiazole-4-sulfonic acid--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501001955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-7-sulfobenzofurazan ammonium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Strategic Approaches to 4-Chloro-7-sulfobenzofurazan ammonium (B1175870) salt Synthesis

The strategic synthesis of this compound would likely commence from a readily available substituted benzene (B151609) derivative, incorporating the required chloro and sulfo functionalities, followed by the construction of the benzofurazan (B1196253) ring system.

A logical and established approach to synthesizing the 4-Chloro-7-sulfobenzofurazan core structure involves the chemical manipulation of a pre-existing, appropriately substituted aniline (B41778) precursor. A viable starting material for such a synthesis is 2-amino-5-chlorobenzenesulfonic acid. The synthetic sequence would then proceed through the following key transformations:

Nitration: The initial step would involve the nitration of the aniline derivative. This is a classic electrophilic aromatic substitution reaction. Given the presence of an activating amino group and a deactivating sulfonic acid group, the regioselectivity of the nitration would need to be carefully controlled. The nitro group would ideally be introduced ortho to the amino group.

Formation of the Benzofurazan Ring: The formation of the benzofurazan ring from an ortho-substituted aniline, such as an ortho-nitroaniline, is a well-documented transformation. One common method involves the oxidation of the ortho-nitroaniline. For instance, benzofurazan oxide can be conveniently prepared by the hypochlorite (B82951) oxidation of o-nitroaniline. google.com This method has been successfully applied to the synthesis of various substituted benzofurazan oxides. google.com Alternatively, the reduction of the nitro group to a hydroxylamine, followed by cyclization, can also yield the benzofurazan structure.

Conversion to the Ammonium Salt: The final step in the synthesis is the conversion of the sulfonic acid to its ammonium salt. This is typically achieved by treating the sulfonic acid with ammonia (B1221849) or an ammonium hydroxide (B78521) solution.

An alternative, though potentially more challenging route, could start from 4-chlorobenzofurazan. This would necessitate the direct sulfonation of the benzofurazan ring. Electrophilic aromatic substitution on the benzofurazan nucleus is possible, though the regioselectivity would be dictated by the existing chloro and furazan (B8792606) ring substituents. mdpi.com

While established routes provide a solid foundation, recent advancements in organic synthesis offer innovative strategies that could potentially be adapted for the synthesis of 4-Chloro-7-sulfobenzofurazan ammonium salt. These novel methods often focus on improving efficiency, yield, and functional group tolerance.

Modern synthetic methodologies for constructing benzofuran (B130515) and related heterocyclic systems include:

Palladium-Catalyzed Cross-Coupling Reactions: These reactions have become powerful tools for the formation of C-C and C-O bonds. A strategy could be envisioned where a suitably substituted dihalobenzene undergoes sequential palladium-catalyzed reactions to introduce the necessary functionalities before the formation of the furazan ring.

Transition Metal-Catalyzed Cyclization: Various transition metals, including gold and rhenium, have been shown to catalyze the cyclization of ortho-alkynylphenols to form benzofurans. thieme-connect.de While this is for the benzofuran and not the benzofurazan ring system, the principle of metal-catalyzed ring closure could inspire new approaches.

Photoredox Catalysis: Light-mediated reactions have emerged as a green and efficient synthetic tool. A photoredox-catalyzed approach could potentially be developed for one of the key bond-forming steps in the synthesis. thieme-connect.de

These innovative methods, while not explicitly reported for the target compound, represent the forefront of synthetic organic chemistry and offer promising avenues for future research into the synthesis of functionalized benzofurazans. scienceopen.com

Intermediate Derivatization and Purification Strategies in this compound Synthesis

The purification of intermediates and the final product is a critical aspect of any multi-step synthesis. For the proposed synthesis of this compound, several strategies can be employed.

A common method for the purification of aromatic sulfonic acids involves their conversion to salts. google.com The process often includes the following steps:

Precipitation of an Insoluble Salt: After sulfonation, the reaction mixture typically contains the desired sulfonic acid along with excess sulfuric acid. To separate these, a base containing a cation that forms an insoluble sulfate (B86663) but a soluble sulfonate (e.g., calcium or barium hydroxide) can be added. google.com This precipitates the sulfuric acid as calcium or barium sulfate, which can be removed by filtration.

Conversion to the Desired Salt: The filtrate, containing the soluble calcium or barium sulfonate, can then be treated with an appropriate ammonium salt (e.g., ammonium carbonate) to precipitate the calcium or barium as its carbonate, leaving the desired ammonium sulfonate in solution.

Isolation: The final ammonium salt can then be isolated by evaporation of the solvent.

Alternatively, a simpler method involves "salting out." The sulfonation mixture is added to a concentrated solution of an alkali metal chloride (like sodium chloride). The high concentration of the common ion decreases the solubility of the aromatic sulfonate, causing it to precipitate. thieme-connect.de

For non-ionic intermediates or the final product if it is not in its salt form, standard chromatographic techniques are applicable. These include:

Column Chromatography: Silica gel column chromatography is a versatile technique for separating organic compounds based on their polarity.

High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC can be used. Reversed-phase columns (like C18) with water/acetonitrile or water/methanol (B129727) gradients are often effective for purifying aromatic compounds. scienceopen.com

Recrystallization: This is a classic and effective method for purifying solid compounds. The choice of solvent is crucial and is determined by the solubility characteristics of the compound and its impurities.

The selection of the most appropriate purification strategy will depend on the specific properties of the intermediates and the desired purity of the final product.

Scalability Considerations for Research-Oriented Synthesis of this compound

Scaling up a synthesis from the laboratory bench to a larger, research-oriented scale introduces several challenges that must be carefully considered. For the proposed synthesis of this compound, the following aspects are particularly relevant:

Exothermic Reactions: Both nitration and sulfonation reactions are typically highly exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and ensure safety. This may require the use of jacketed reactors with controlled cooling.

Reagent Handling: The handling of corrosive and hazardous reagents such as fuming sulfuric acid, nitric acid, and thionyl chloride requires appropriate personal protective equipment and engineering controls, especially at larger quantities.

Work-up and Extraction: The volumes of solvents and aqueous solutions used in work-up and extraction procedures increase significantly with scale. This necessitates the use of larger separation funnels or specialized extraction equipment.

Purification: Purification methods that are straightforward on a small scale, such as column chromatography, can become cumbersome and time-consuming at a larger scale. Recrystallization or precipitation methods are often more practical for purifying larger quantities of solid materials. The "salting out" method for sulfonic acids is generally scalable. thieme-connect.de

Reaction Time and Monitoring: Reaction times may need to be adjusted at a larger scale. Thorough reaction monitoring using techniques like TLC or HPLC is essential to determine the optimal reaction time and ensure complete conversion.

While the synthesis of this compound may not be intended for industrial-scale production, careful consideration of these scalability factors is important for the safe and efficient synthesis of gram quantities for research purposes. Some palladium-catalyzed reactions have been shown to be scalable to the gram level. thieme-connect.de

Comparative Analysis of Synthetic Efficiency and Yield for Related Benzofurazan Analogs

| Compound | Synthetic Method | Yield (%) | Reference |

| Benzofurazan oxide | Hypochlorite oxidation of o-nitroaniline | 77-85 | google.com |

| 2-Arylbenzofurans | Inter-molecular cyclodehydration of 2-methoxydeoxybenzoins | 87-100 | thieme-connect.de |

| 2-Benzyl benzofurans | Friedel−Crafts alkylation followed by Pd(II)-catalyzed oxidative annulation | Good yields | thieme-connect.de |

| 2,5-dichloroaniline-4-sulfonic acid | Two-stage sulfonation of 2,5-dichloroaniline | 92 | epo.org |

| N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | Three-step synthesis from 4,7-dichloroquinoline | 81 (step 1) | nih.gov |

This table is for illustrative purposes and shows yields for related transformations, not a direct synthesis of the title compound.

Reaction Mechanisms and Chemical Reactivity

Mechanistic Pathways of Nucleophilic Substitution

The reaction of 4-Chloro-7-sulfobenzofurazan ammonium (B1175870) salt with nucleophiles proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. rsc.org This is a two-step process. In the first step, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. The benzofurazan (B1196253) ring system is able to stabilize this intermediate. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring and resulting in the final substituted product.

The presence of the electron-withdrawing sulfonate group on the ring is crucial for this mechanism. While it activates the ring for nucleophilic attack, its activating effect is weaker than that of a nitro group, which is found in the analogous compound 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl). rsc.org Consequently, Sbf-Cl is generally less reactive than NBD-Cl. rsc.org

4-Chloro-7-sulfobenzofurazan ammonium salt is well-established as a highly specific or "thiol-specific" reagent. rsc.orgnih.gov It demonstrates a pronounced preference for reacting with the sulfhydryl (thiol) group of cysteine residues over other common nucleophilic groups found in biomolecules, such as the ε-amino group of lysine (B10760008). rsc.org

This specificity is critical for its use in peptide and protein labeling, as it allows for the selective modification of cysteine residues. rsc.org The reaction with a thiol group results in the formation of a stable thioether linkage, yielding a fluorescent adduct that can be used for analytical quantification. rsc.org Research has shown that when a peptide containing both cysteine and lysine is reacted with Sbf-Cl, the mono-S-alkylated product is formed with high yield, with no detectable N-alkylation of the lysine residue. rsc.org This high degree of chemoselectivity is a key advantage of Sbf-Cl as a labeling agent. rsc.org

The kinetics of the derivatization reaction are influenced by the lower reactivity of Sbf-Cl compared to nitro-substituted analogs like NBD-Cl. rsc.org The sulfonate group is less effective at activating the benzofurazan ring for nucleophilic attack, which translates to slower reaction rates under identical conditions. rsc.org

Thermodynamically, the formation of the thioether bond with cysteine is a favorable process, leading to a stable product. The resulting fluorescent adducts are noted for not imparting a significant hydrophobic character, which is an advantage in maintaining the solubility and native conformation of labeled biomolecules. rsc.org Detailed quantitative kinetic and thermodynamic parameters for the reaction are not extensively reported in the literature, but the qualitative observation is that the reaction requires specific conditions to proceed efficiently.

Influence of Reaction Conditions on Reactivity

The efficiency and outcome of the derivatization reaction with this compound are highly dependent on the specific reaction conditions employed.

The pH of the reaction medium is a critical parameter. For the nucleophilic attack to occur, the thiol group must be in its deprotonated, thiolate anion (S-) form, which is a much stronger nucleophile than the protonated thiol (SH). Therefore, the reaction is typically carried out under basic conditions to ensure a sufficient concentration of the reactive thiolate. Historically, this required a pH greater than 9. rsc.org

However, such high pH can be detrimental to the structure and function of many proteins. To address this, a synthetic protocol using activated 4 Å molecular sieves as a catalyst has been developed. rsc.org This method facilitates the S-alkylation of cysteine residues under milder, non-basic conditions, thereby preserving the integrity of sensitive biomolecules. rsc.org

The table below summarizes the effect of pH and catalysts on the reaction.

Table 1: Influence of Reaction System on Sbf-Cl Derivatization| Condition | Required pH | Temperature | Notes |

|---|---|---|---|

| Traditional Aqueous Media | > 9 rsc.org | ~60 °C rsc.org | Basic conditions needed to deprotonate thiol. rsc.org |

| Catalytic System (Molecular Sieves) | Neutral | Room Temperature | Avoids harsh pH that can damage peptides. rsc.org |

Temperature and reaction time are interdependent variables that must be optimized for successful product formation. Under traditional, uncatalyzed, basic conditions, the reaction often requires elevated temperatures of around 60°C to proceed at a reasonable rate. rsc.org

With the introduction of a molecular sieve catalyst in an organic solvent like dimethylformamide (DMF), the reaction can be carried out efficiently at room temperature. rsc.org In a documented example, a peptide was successfully labeled with Sbf-Cl at room temperature with a reaction time of 12 hours, achieving an excellent yield of the desired S-alkylated product. rsc.org

Investigation of Selectivity and Specificity in Labeling Processes

The selectivity of this compound is one of its most important features for biochemical applications. Studies have been conducted to confirm its specificity for thiols, particularly in the presence of other competing nucleophiles like amines.

In a key experiment, a peptide containing both a cysteine (thiol) and a lysine (primary amine) residue was reacted with Sbf-Cl. The results demonstrated excellent chemoselectivity, as outlined in the table below. rsc.org

Table 2: Selectivity of Sbf-Cl in Peptide Labeling

| Target Nucleophile | Other Nucleophile Present | Product Observed | Yield | Reference |

|---|---|---|---|---|

| Cysteine (-SH) | Lysine (-NH2) | Mono-S-alkylated peptide | 85% | rsc.org |

| Lysine (-NH2) | Cysteine (-SH) | No N-alkylated product detected | 0% | rsc.org |

The fluorescence emission spectrum of the purified product confirmed the formation of the Sbf-thiol derivative, characterized by an emission peak at 520 nm. rsc.org The absence of any products corresponding to the N-alkylation of lysine, which would have a different fluorescence signature, underscores the high specificity of Sbf-Cl for thiol groups under these catalytic conditions. rsc.org This high selectivity paves the way for sequential labeling strategies where the cysteine is first modified with Sbf-Cl, followed by a separate modification of amine groups. rsc.org

Side Reactions and Undesired Adduct Formation in Complex Matrices

When employing this compound (SBD-Cl) as a derivatizing agent in complex biological matrices, such as plasma, serum, or cell lysates, the potential for side reactions and the formation of undesired adducts is a significant consideration. These matrices are a heterogeneous mixture of endogenous compounds containing various nucleophilic functional groups that can compete with the target thiol compounds for reaction with SBD-Cl. The specificity of SBD-Cl for thiols is not absolute, and its reactivity with other nucleophiles can lead to analytical interferences and quantification errors.

The primary interfering species in biological samples are non-target endogenous thiols and compounds containing other nucleophilic groups, most notably amines. The high abundance of some of these molecules can drive non-specific reactions, even if the reaction kinetics are slower than that with the target analyte.

Reaction with Non-Target Thiols: Complex biological samples contain a high concentration of endogenous thiols, with glutathione (B108866) (GSH) being the most abundant intracellularly. nih.gov These non-target thiols can react with SBD-Cl, consuming the reagent and potentially forming adducts that may interfere with the analysis of the target thiol-containing species. The reaction of SBD-Cl with these abundant, low-molecular-weight thiols can lead to an underestimation of the target analyte if the reagent becomes a limiting factor.

Reaction with Amines and Other Nucleophiles: While SBD-Cl is primarily used as a thiol-specific reagent, its structural analog, 4-chloro-7-nitrobenzofurazan (NBD-Cl), has been shown to react with amines. nih.gov The reaction outcome with amines is dependent on the concentration of the amine. At low concentrations, a normal substitution reaction occurs, replacing the chlorine atom. However, at high local concentrations of amines, a different product can be formed. nih.gov Given the structural similarity, it is plausible that SBD-Cl could exhibit similar reactivity towards primary and secondary amines present in biological matrices, such as amino acids, peptides, and proteins. These reactions can generate fluorescent adducts that may co-elute with the target SBD-thiol adduct in chromatographic methods, leading to inaccurate quantification.

Furthermore, other nucleophilic functional groups present in biological molecules can potentially react with SBD-Cl. However, reactions with heteroatom-based nucleophiles like amines can sometimes result in reversible adducts. nih.gov The stability of these undesired adducts is a critical factor; even if formed, their potential breakdown during sample processing or analysis might mitigate their interference.

The complex environment of biological matrices also contains other reactive species and factors that can influence the stability of the desired SBD-thiol adducts. The local microenvironment, including pH and the presence of other molecules, can affect the stability of the formed adducts. nih.gov

The table below summarizes potential side reactions and the formation of undesired adducts when using SBD-Cl in complex matrices.

| Interfering Species | Functional Group | Potential Side Reaction with SBD-Cl | Analytical Implication |

| Glutathione, Cysteine | Thiol (-SH) | Formation of SBD-thiol adducts with non-target thiols. | Reagent consumption, potential for underestimation of the target analyte. |

| Amino Acids, Peptides | Amine (-NH2) | Formation of SBD-amine adducts. nih.gov | Formation of interfering fluorescent byproducts, leading to potential overestimation of the target analyte. |

| Proteins | Various nucleophilic residues | Non-specific binding and adduct formation. | Background fluorescence, analytical noise, and potential loss of reagent. |

It is crucial for analytical methods utilizing SBD-Cl for thiol derivatization in complex biological samples to incorporate thorough validation, including specificity studies and the evaluation of potential interferences from endogenous compounds.

Applications in Advanced Analytical Techniques and Methodological Development

Derivatization Strategies for Enhanced Analyte Detectability with 4-Chloro-7-sulfobenzofurazan ammonium (B1175870) salt

Derivatization is a chemical modification process that converts an analyte into a new compound with properties more suitable for a given analytical technique. 4-Chloro-7-sulfobenzofurazan ammonium salt is a key player in this field, particularly as a fluorogenic reagent.

This compound is a water-soluble, fluorogenic reagent that is highly specific for thiol (sulfhydryl) groups. nih.gov While the reagent itself is not fluorescent, it reacts with thiol-containing compounds, such as cysteine, glutathione (B108866), and homocysteine, to produce highly fluorescent adducts. nih.govsigmaaldrich.com This reaction involves the nucleophilic substitution of the chlorine atom on the benzofurazan (B1196253) ring by the sulfur atom of the thiol.

The primary advantage of using this reagent is the significant enhancement in detection sensitivity. The resulting fluorescent derivatives can be easily detected at low concentrations, making it invaluable for analyzing biological samples where thiols are present in minute quantities. nih.gov The sulfonate group on the molecule ensures its water solubility, allowing derivatization reactions to be performed in aqueous buffers under mild conditions. nih.govnih.gov Furthermore, the resulting thiol adducts are stable, particularly in acidic conditions, which is advantageous for automated analysis and high-throughput screening. jacksonimmuno.com

The fluorescence properties of the SBF-thiol adducts are characterized by specific excitation and emission wavelengths, which allow for selective detection. For instance, in one study, the adducts formed with various low-molecular-mass thiols were detected with an excitation wavelength (λex) of 385 nm and an emission wavelength (λem) of 515 nm. jacksonimmuno.com

| Thiol Compound | Derivatizing Reagent | Excitation Wavelength (λex) | Emission Wavelength (λem) | Reference |

|---|---|---|---|---|

| General Thiols | 7-fluoro-2,1,3-benzoxadiazole-4-sulfonamide | 385 nm | 515 nm | jacksonimmuno.com |

| NBD-amine adducts | 4-Chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) | 464 nm | 512 nm | sigmaaldrich.com |

Chromogenic detection involves a reaction that produces a colored product, which can be quantified using colorimetric methods (i.e., measuring the absorbance of light at a specific wavelength). abcam.comsysy-histosure.com This technique is widely used in methods like ELISA and western blotting, often employing enzymes like horseradish peroxidase (HRP) or alkaline phosphatase (AP) to convert a substrate into a visible, colored precipitate. abcam.comnih.gov

While this compound is a highly effective fluorogenic agent, its application in the development of chromogenic detection systems is not a primary use and is not well-documented in scientific literature. Its chemical structure and reactivity are optimized for fluorescence-based detection. Its close analog, 4-Chloro-7-nitrobenzofurazan (NBD-Cl), has been used as a chromogenic reagent in some applications, but the focus for SBF-Cl remains firmly on its fluorescent properties. nih.govnih.gov

Chemiluminescence is the emission of light from a chemical reaction, while bioluminescence is a similar process occurring in living organisms, typically involving an enzyme like luciferase. youtube.comresearchgate.net These detection methods are known for their exceptional sensitivity and are employed in a variety of bioanalytical assays. youtube.com

The integration of this compound into chemiluminescent or bioluminescent detection protocols is not a conventional application. These techniques rely on specific classes of molecules, such as luminol, acridinium (B8443388) esters, or luciferins, which directly participate in light-emitting reactions. The mechanism of action for this compound, which involves forming a stable fluorescent adduct, does not align with the principles of chemiluminescence or bioluminescence. Therefore, it is not used as a reagent within these detection protocols.

Coupling with Separation Sciences for Comprehensive Analysis

To analyze complex mixtures of thiols, derivatization with this compound is often combined with powerful separation techniques, most notably High-Performance Liquid Chromatography (HPLC).

The coupling of derivatization with HPLC provides a robust method for the simultaneous measurement of multiple thiols in a single sample. jacksonimmuno.com After derivatization, the mixture of fluorescent SBF-thiol adducts is injected into an HPLC system. The different adducts are separated based on their physicochemical properties as they pass through the chromatography column. A fluorescence detector placed at the column outlet measures the emission from each separated adduct, allowing for both qualitative identification (based on retention time) and quantitative measurement (based on fluorescence intensity). jacksonimmuno.comnih.gov

This combination leverages the high resolving power of HPLC and the high sensitivity of fluorescence detection, making it a gold-standard method for thiol analysis in biological fluids like human plasma. jacksonimmuno.com

In this approach, the derivatization reaction is performed before the sample is injected into the HPLC system. nih.gov A typical pre-column derivatization protocol for the analysis of thiols using SBF-Cl or its analogs involves several key steps:

Reduction: In biological samples, thiols can exist in their oxidized form (disulfides). A reducing agent, such as tri-n-butylphosphine, is often added to the sample to convert any disulfides back to their free thiol forms, ensuring the total thiol content is measured. jacksonimmuno.com

Protein Precipitation: For samples like plasma, proteins are removed to prevent interference. This is commonly achieved by adding trichloroacetic acid. jacksonimmuno.com

Derivatization: The pre-treated sample is then mixed with a solution of the derivatizing reagent (e.g., an analog like 7-fluoro-2,1,3-benzoxadiazole-4-sulfonamide) in a buffer, typically at a controlled pH and temperature, to allow the reaction to proceed to completion. jacksonimmuno.com

HPLC Analysis: The resulting solution containing the stable, fluorescent thiol adducts is then injected into a reversed-phase HPLC system for separation and detection. jacksonimmuno.com

The stability of the formed adducts is crucial for the success of pre-column derivatization, as it allows for consistent and reproducible results, even with automated systems handling a large number of samples. jacksonimmuno.com

| Parameter | Condition | Reference |

|---|---|---|

| Analytes | Cysteine, Cysteinylglycine, Homocysteine, Glutathione | jacksonimmuno.com |

| Sample Type | Human Plasma | jacksonimmuno.com |

| Derivatizing Reagent | 7-fluoro-2,1,3-benzoxadiazole-4-sulfonamide | jacksonimmuno.com |

| HPLC Column | Reversed-Phase | jacksonimmuno.com |

| Mobile Phase | Isocratic | jacksonimmuno.com |

| Detection | Spectrofluorimetry (λex = 385 nm, λem = 515 nm) | jacksonimmuno.com |

| Run Time | < 12 minutes | jacksonimmuno.com |

High-Performance Liquid Chromatography (HPLC) Derivatization and Detection

Post-column Derivatization Strategies

In High-Performance Liquid Chromatography (HPLC), post-column derivatization (PCD) is a powerful technique employed to enhance the detection of analytes after they have been separated on the analytical column. This approach avoids potential issues that can arise during pre-column derivatization, such as the formation of multiple derivative products or derivative instability. dergipark.org.tr With PCD, the derivatizing reagent is introduced into the mobile phase stream containing the separated analytes just before the detector. dergipark.org.tr

The reaction of this compound with target analytes in a post-column setup offers the advantage of derivatizing compounds that are otherwise challenging to detect. nih.gov For instance, this method can be applied to the analysis of thiols, where the reagent selectively reacts with the sulfhydryl group. The resulting fluorescent adduct is then detected with high sensitivity. nih.gov This method provides cleaner chromatograms with fewer interferences compared to pre-column techniques. dergipark.org.tr

A typical HPLC system for post-column derivatization involves a secondary pump to deliver the reagent, a reaction coil where the analyte and reagent mix and react, and a detector. dergipark.org.tr The conditions for such a setup are optimized to ensure a rapid and complete reaction.

| Parameter | Typical Condition | Purpose |

| Reagent Delivery | Secondary HPLC Pump | Introduces derivatization agent post-separation. |

| Reaction Module | Heated Reaction Coil | Facilitates rapid and complete adduct formation. |

| Detection | Fluorescence Detector | Provides high sensitivity for the fluorescent adducts. |

| Mobile Phase pH | Alkaline (e.g., pH 9) | Optimizes the reaction between SBF-Chloride and thiols/amines. nih.gov |

Capillary Electrophoresis (CE) Utilizing this compound Labeling

Capillary Electrophoresis (CE) is a high-resolution separation technique that benefits significantly from derivatization strategies, especially when dealing with analytes that lack a native chromophore or fluorophore. Labeling with this compound serves to introduce a detectable tag onto the analyte molecules, thereby enhancing detection sensitivity for techniques like laser-induced fluorescence (LIF).

The labeling process involves reacting the analyte with the SBF-Chloride reagent prior to introduction into the capillary. This pre-capillary derivatization modifies the analyte's structure and can also alter its electrophoretic mobility, which must be accounted for during method development. The sulfonic acid group on the SBF moiety imparts a negative charge, which can be advantageous for the electrophoretic separation of the derivatized adducts. This technique has been successfully applied to the analysis of various biomolecules, including amino acids and peptides containing thiol groups.

Gas Chromatography (GC) Pre-column Derivatization Studies for Volatile Analytes

The application of this compound as a pre-column derivatization reagent in Gas Chromatography (GC) is not a conventional or widely documented use. GC requires analytes to be volatile and thermally stable. This compound itself is a non-volatile salt with a high melting point, making it unsuitable for direct GC analysis. sigmaaldrich.comsigmaaldrich.com Derivatization in GC is typically performed to increase the volatility and thermal stability of polar analytes. The adducts formed with SBF-Chloride are generally large, polar, and ionic, which would make them non-volatile and thus incompatible with standard GC separation and detection methods. Current scientific literature does not provide significant evidence or established methods for the use of this specific compound in GC pre-column derivatization for volatile analytes.

Spectroscopic Technique Enhancements via this compound Derivatization

Derivatization with SBF-Chloride fundamentally alters the spectroscopic properties of target analytes, enabling highly sensitive detection and characterization through fluorescence and UV-Visible techniques.

Fluorescence Spectroscopy for Quantitative and Qualitative Analysis

This compound is inherently non-fluorescent but becomes highly fluorescent upon reaction with thiols or amines. nih.gov This "off-on" fluorescent response is ideal for reducing background signal and increasing measurement sensitivity. The resulting sulfobenzofurazan adducts exhibit strong fluorescence, allowing for the quantitative and qualitative analysis of target molecules even at low concentrations. nih.gov

The specific excitation and emission wavelengths of the adducts are key parameters for their detection. For example, the fluorescent adducts formed between SBF-Chloride and various thiols, such as glutathione and cysteine, have been well-characterized. nih.gov The adduct of SBF-Chloride with glutathione shows an emission maximum around 528 nm when excited at 383 nm. sigmaaldrich.com This significant Stokes shift (the difference between excitation and emission maxima) is advantageous as it minimizes self-absorption and background interference.

Research has demonstrated that SBF-Chloride is a highly specific substrate for certain enzymes, such as rat glutathione S-transferase subunit 3, making it a valuable tool in enzyme kinetics and activity assays. nih.gov The sensitivity of detection using SBF-Chloride has been shown to be significantly greater—at least 10-fold more sensitive—than traditional reagents like 1-chloro-2,4-dinitrobenzene (B32670) (DCNB) for specific isoenzymes. nih.gov

Table of Spectroscopic Properties:

| Analyte/Adduct | Excitation Wavelength (λex) | Emission Wavelength (λem) | Application Context |

|---|---|---|---|

| SBF-Chloride Reagent | 360 nm | 410 nm (at pH 8.5) | Reagent characterization sigmaaldrich.com |

| SBF-Glutathione Adduct | 383 nm | 528 nm | Enzyme substrate analysis sigmaaldrich.com |

UV-Visible Spectrophotometry Development for Adduct Characterization

While fluorescence spectroscopy is used for quantification, UV-Visible spectrophotometry plays a crucial role in the initial characterization of the SBF-adducts. The reaction of SBF-Chloride with an analyte leads to the formation of a new chemical entity with a distinct UV-Visible absorption spectrum. By monitoring the changes in the absorption profile, researchers can confirm the formation of the derivative and study the reaction kinetics.

The adducts of SBF-Chloride typically exhibit strong absorption in the visible range, which is why they often appear colored. For instance, adducts with thiols can be detected by UV detectors in HPLC systems, often set at a wavelength like 254 nm, in addition to fluorescence detection. nih.gov The development of a UV-Visible method involves scanning the absorption spectrum of the purified adduct to identify the wavelength of maximum absorbance (λmax). This information is valuable for confirming the identity of the reaction product and for quantitative analysis in instruments where a fluorescence detector is not available.

Mass Spectrometric Investigations of this compound Adducts

Mass spectrometry (MS) is an indispensable tool for the structural confirmation of derivatized products. acdlabs.com When coupled with liquid chromatography (LC-MS), it provides both separation and definitive identification of the SBF-adducts. Soft ionization techniques, such as electrospray ionization (ESI), are commonly used because they can ionize the derivatized molecules with minimal fragmentation, preserving the molecular ion. acdlabs.com

In MS analysis, the derivatized analytes (adducts) can be observed as various ions. In positive ion mode ESI, protonated molecules [M+H]⁺ are common. However, the formation of other adduct ions, such as sodium [M+Na]⁺ and ammonium [M+NH₄]⁺ adducts, is also frequently observed. acdlabs.comresearchgate.net The presence of ammonium salts in the mobile phase or the sample itself can promote the formation of ammonium adducts. google.comsemanticscholar.org Conversely, in negative ion mode, deprotonated molecules [M-H]⁻ or adducts with anions like chloride [M+Cl]⁻ may be detected. researchgate.net

The precise mass measurement provided by high-resolution mass spectrometry allows for the unambiguous confirmation of the elemental composition of the SBF-analyte adduct, verifying that the derivatization reaction has occurred as expected. This is critical for validating analytical methods and ensuring the correct identification of the target analyte in complex matrices.

Table of Commonly Observed Ions in MS for SBF-Adducts:

| Ionization Mode | Observed Ion | Description |

|---|---|---|

| Positive ESI | [M+H]⁺ | Protonated molecular ion of the adduct. |

| Positive ESI | [M+Na]⁺ | Sodium adduct of the derivatized molecule. acdlabs.com |

| Positive ESI | [M+NH₄]⁺ | Ammonium adduct, potentially from the reagent salt or mobile phase additives. google.com |

Structural Elucidation of Derivatized Products using MS/MS and HRMS

The derivatization of thiols with this compound, often abbreviated as SBD-Cl, yields a stable thioether. This chemical modification is instrumental for analysis by mass spectrometry (MS), especially when coupled with tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS). These advanced techniques provide detailed structural information on the derivatized analytes.

High-resolution mass spectrometry is critical for determining the elemental composition of the derivatized product. By providing a highly accurate mass measurement, HRMS can confirm the successful addition of the SBD moiety to the target thiol, distinguishing it from other potential modifications or isobaric interferences. acs.org

Tandem mass spectrometry (MS/MS) is employed to further elucidate the structure. In a typical workflow, the SBD-derivatized analyte is isolated in the mass spectrometer and subjected to collision-induced dissociation (CID). This process fragments the molecule in a predictable manner. The resulting fragment ions are then analyzed to piece together the structure of the original molecule. The fragmentation pattern typically includes a characteristic loss of the SBD tag or specific fragments of the original analyte, allowing for unambiguous identification. This approach is particularly powerful in complex biological samples where numerous compounds are present. nih.govnih.gov For instance, the analysis of S-thiolated proteins or peptides can be achieved using top-down or bottom-up proteomics approaches where the SBD-Cl tag helps to pinpoint the exact location of the modification. nih.gov

Table 1: Illustrative MS/MS Fragmentation of an SBD-Derivatized Thiol (e.g., Cysteine)

| Ion Type | Description | Hypothetical m/z | Structural Information Gained |

| Precursor Ion [M+H]⁺ | The intact SBD-cysteine molecule, protonated. | [Calculated Mass] | Confirms the mass of the entire derivatized analyte. |

| Product Ion 1 | Characteristic fragment corresponding to the SBD moiety. | [Calculated Mass] | Confirms the presence of the SBD label. |

| Product Ion 2 | Fragment corresponding to the original cysteine molecule after losing the SBD tag. | [Calculated Mass] | Confirms the identity of the derivatized thiol. |

| Product Ion 3 | Neutral loss of a characteristic group (e.g., CO₂) from the cysteine backbone. | [Calculated Mass] | Provides further structural detail of the original analyte. |

This table is for illustrative purposes. Actual m/z values would depend on the specific thiol and the ionization mode.

Quantitative Mass Spectrometry Applications with this compound Labels

Beyond structural identification, SBD-Cl is a powerful tool for quantitative analysis using mass spectrometry. Derivatization with SBD-Cl enhances the analytical performance for thiol quantification in several ways. The tag can improve the chromatographic separation and, more importantly, increase the ionization efficiency of the analyte in the mass spectrometer's source, leading to a significantly improved signal-to-noise ratio. nih.gov

Targeted mass spectrometry techniques, such as selected reaction monitoring (SRM) or parallel reaction monitoring (PRM), are commonly used for quantification. These methods offer high sensitivity and selectivity by monitoring a specific "transition" for each analyte. A transition consists of a precursor ion (the derivatized thiol) and a specific product ion generated through MS/MS fragmentation. By isolating the specific precursor and monitoring only its characteristic fragment, chemical noise from the complex sample matrix is effectively filtered out, allowing for accurate quantification of even low-abundance thiols. researchgate.net

The development of a quantitative method involves creating a calibration curve using known concentrations of a pure standard of the thiol, which has also been derivatized with SBD-Cl. By comparing the signal intensity of the unknown sample to the calibration curve, the precise concentration of the thiol in the original sample can be determined. This approach has been widely applied in metabolomics to measure the levels of key thiols like glutathione and cysteine in various biological matrices. nih.govresearchgate.net

Table 2: Workflow for Quantitative Thiol Analysis using SBD-Cl and LC-MS/MS

| Step | Description | Key Considerations |

| 1. Sample Preparation | Extraction of analytes (e.g., thiols) from the biological matrix (e.g., cell lysate, plasma). | Quenching of metabolic activity and efficient extraction are crucial. mdpi.com |

| 2. Derivatization | Reaction of the extracted thiols with an excess of this compound. | Optimization of reaction pH, temperature, and time to ensure complete derivatization. |

| 3. LC Separation | Chromatographic separation of the derivatized thiols using liquid chromatography (LC). | The LC method must resolve the target analyte from isomers and other interfering compounds. |

| 4. MS/MS Detection | Detection and quantification using a tandem mass spectrometer operating in SRM or PRM mode. | Selection of specific and intense precursor-product ion transitions for each analyte. |

| 5. Data Analysis | Integration of peak areas and quantification against a standard calibration curve. | Validation of linearity, accuracy, and precision of the method. mdpi.com |

Development of Novel Analytical Protocols for Specific Research Applications

The unique reactivity and favorable analytical characteristics of this compound have spurred the development of novel analytical protocols tailored for specific research questions. These protocols often combine SBD-Cl derivatization with advanced separation and detection technologies to achieve analytical goals that would otherwise be difficult to attain. ui.ac.id

One major area of application is in targeted metabolomics, where researchers aim to precisely measure a specific set of related metabolites. mdpi.com For example, new methods have been developed to study the "thiolstat," the balance of thiols and disulfides within a cell, which is critical for redox biology. A protocol might involve the differential alkylation of free thiols with SBD-Cl, followed by reduction of disulfide bonds and subsequent alkylation with a different reagent, allowing for the quantification of both the reduced and oxidized forms of thiols like glutathione. nih.gov

In proteomics, SBD-Cl can be used in protocols designed to identify and quantify cysteine modifications on proteins, which are key to many cellular signaling pathways. nih.gov A novel protocol might use SBD-Cl to tag proteins with reactive cysteine residues, followed by enzymatic digestion and LC-MS/MS analysis to map the exact location of these functionally important sites.

The development of such protocols requires careful optimization of each step, from sample handling and derivatization conditions to the instrumental parameters for LC-MS analysis. mdpi.com For instance, SBD-Cl has been established as a highly specific substrate for certain rat glutathione S-transferase (GST) isoenzymes, a finding that enables the development of highly specific assays to detect and quantify the activity of these particular enzymes. nih.gov Such specific assays are invaluable in toxicology and drug metabolism research. The creation of these specialized methods demonstrates the adaptability of SBD-Cl as a chemical tool to probe complex biological systems.

Table 3: Components of a Novel Analytical Protocol for Profiling Thiols in Cell Culture

| Protocol Stage | Objective | Example Parameter / Technique | Reference Principle |

| Cell Culture & Harvest | Obtain a representative snapshot of the cellular metabolome. | Rapid quenching with ice-cold methanol (B129727) to halt enzymatic activity. | Metabolomics sample preparation mdpi.com |

| Analyte Extraction | Efficiently extract low-molecular-weight thiols from cells. | Sonication in a buffered methanol/water solution. | Extraction of polar metabolites nih.gov |

| Derivatization | Label all free thiol groups for sensitive detection. | Incubation with SBD-Cl at pH 8.0 for 30 minutes at 60°C. | Thiol-specific derivatization nih.gov |

| LC Separation | Resolve different SBD-thiol adducts. | Reversed-phase UPLC with a gradient elution. | Chromatographic theory |

| HR-MS/MS Analysis | Identify and confirm the structure of detected thiols. | Data-dependent acquisition to trigger MS/MS on detected peaks. | Structural Elucidation acs.org |

| Targeted Quantification | Accurately measure the concentration of specific thiols. | Creation of a PRM method for glutathione and cysteine adducts. | Quantitative Mass Spectrometry researchgate.net |

Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Derivatized Products

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of SBD-Cl derivatized products in solution. It provides information on the connectivity and spatial proximity of atoms within a molecule.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the complex proton (¹H) and carbon (¹³C) spectra of SBD-Cl derivatives, particularly when conjugated to complex biomolecules like peptides. chemrxiv.org

2D Total Correlation Spectroscopy (TOCSY) : This technique is instrumental in identifying coupled proton spin systems within a molecule. nih.gov In an SBD-derivatized peptide, a TOCSY experiment would reveal correlations between all protons within a single amino acid residue, allowing for their sequential assignment. chemrxiv.orgresearchgate.net For example, the amide proton of a cysteine residue derivatized with SBD-Cl would show correlations to its α- and β-protons.

2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) : ROESY is used to determine spatial proximities between protons that are close in space but not necessarily connected through chemical bonds. This is particularly useful for determining the three-dimensional structure of SBD-Cl conjugates. mdpi.com For instance, in a study of O-glycosylated amino acids, ROESY was used to establish the connectivity between the sugar and the amino acid moieties. nih.gov For an SBD-cysteine adduct within a peptide, ROESY can reveal through-space interactions between the protons of the benzofurazan (B1196253) ring and nearby amino acid side chains, providing insights into the local conformation. chemrxiv.org

| NMR Technique | Application to SBD-Cl Derivatives | Information Gained |

| 2D-TOCSY | Identification of amino acid spin systems in SBD-peptides. | Covalent bond connectivity within each residue. |

| 2D-ROESY | Determination of through-space proximities between SBD moiety and peptide chain. | 3D conformation and folding of the conjugate. |

Interactive Data Table: Click on a technique to see a hypothetical application.

Solid-state NMR (ssNMR) provides structural information on materials in the solid phase, which is invaluable for studying conjugates that are difficult to crystallize or are insoluble. mdpi.com This technique can be used to characterize the structure and dynamics of SBD-Cl conjugates, such as those with proteins or polymers, in their solid form. mdpi.com Advanced ssNMR methods can measure internuclear distances and determine the relative orientation of different molecular fragments, offering insights into the packing and intermolecular interactions of SBD-Cl adducts in a solid matrix. mdpi.com While specific ssNMR studies on SBD-Cl conjugates are not widely reported, the methodology is highly applicable for studying their supramolecular organization. mdpi.commdpi.com

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Pattern Analysis of Conjugates

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of SBD-Cl conjugates and for elucidating their structure through fragmentation analysis. researchgate.net

Upon derivatization, the mass of the target molecule increases by a specific amount corresponding to the SBD group, allowing for the confirmation of a successful reaction. HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of the derivatized product.

Tandem mass spectrometry (MS/MS) is used to fragment the parent ion of the SBD-conjugate, and the resulting fragmentation pattern provides a wealth of structural information. nih.govnih.gov For example, in the analysis of glutathione (B108866) (GSH) conjugates, specific fragmentation pathways are indicative of the site of conjugation. researchgate.netnih.govsciex.com Aromatic thioether conjugates, such as an SBD-glutathione conjugate, are expected to show characteristic fragmentation patterns. The fragmentation of such conjugates often involves cleavage of the C-S bond within the cysteine residue of glutathione, as well as cleavages within the glutathione backbone itself. researchgate.netnih.gov

Table: Expected HRMS Fragmentation Data for an SBD-Glutathione Conjugate

| Parent Ion (m/z) | Proposed Fragment Ion | Description | Reference |

|---|---|---|---|

| [M+H]⁺ | Loss of pyroglutamic acid | Characteristic fragmentation of glutathione conjugates | nih.gov |

| [M+H]⁺ | Cleavage of the C-S bond (cysteinyl) | Indicates the thioether linkage | researchgate.netnih.gov |

This table presents hypothetical data based on known fragmentation patterns of similar glutathione conjugates.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify functional groups and to monitor the progress of the derivatization reaction.

FTIR Spectroscopy : FTIR spectroscopy can be used to follow the reaction between SBD-Cl and a thiol-containing molecule. The disappearance of the S-H stretching vibration (typically around 2550 cm⁻¹) from the thiol and the appearance of new bands associated with the C-S bond and the benzofurazan ring system would indicate the formation of the thioether adduct. researchgate.netresearchgate.net FTIR is particularly useful for monitoring reactions in real-time. researchgate.net

Raman Spectroscopy : Raman spectroscopy is a complementary technique that is also sensitive to molecular vibrations. It is particularly well-suited for studying biological samples in aqueous solutions due to the weak Raman scattering of water. nih.govmdpi.com When SBD-Cl is conjugated to a protein, Raman spectroscopy can be used to probe changes in the protein's secondary and tertiary structure. nih.govnih.gov The introduction of the SBD fluorophore can also give rise to new, characteristic Raman bands that can be used to confirm conjugation. nih.gov

| Spectroscopic Technique | Key Vibrational Bands Monitored | Application |

| FTIR | S-H stretch (disappearance), C-S stretch (appearance), Benzofurazan ring vibrations (appearance) | Reaction monitoring, functional group analysis of the product. |

| Raman | Amide I and Amide III bands (protein structure), Aromatic ring modes of SBD (conjugation confirmation) | Structural analysis of protein conjugates, confirmation of derivatization. |

Interactive Data Table: Click on a technique to see its primary application.

Electronic Absorption and Emission Spectroscopy for Understanding Chromophore/Fluorophore Behavior of Derivatized Species

4-Chloro-7-sulfobenzofurazan ammonium (B1175870) salt is a fluorogenic reagent, meaning it is essentially non-fluorescent until it reacts with a target molecule, such as a thiol or an amine, to form a highly fluorescent adduct. Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are the primary techniques used to characterize the photophysical properties of these derivatized species. rsc.org

Electronic Absorption (UV-Vis) Spectroscopy : The formation of an SBD-adduct results in the appearance of a new, long-wavelength absorption band in the visible region of the spectrum. researchgate.net For instance, the reaction of the related compound 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) with amines or thiols leads to colored products with absorption maxima typically between 460 and 480 nm. rsc.org The position and intensity of this band are sensitive to the local environment of the chromophore.

Emission (Fluorescence) Spectroscopy : The SBD-adducts are highly fluorescent, with emission maxima that are also dependent on the nature of the conjugate and the solvent environment. rsc.org For example, fluorescent adducts of SBD-Cl with thiols exhibit emission maxima around 510-515 nm when excited at approximately 385 nm. The fluorescence quantum yield of these adducts is often high, making SBD-Cl a sensitive reagent for the detection and quantification of biomolecules. mdpi.comnih.gov The significant difference in the fluorescence properties of the reagent and its adducts forms the basis for many analytical applications. nih.govresearchgate.net

Table: Typical Spectroscopic Properties of Benzofurazan Derivatives

| Derivative Type | Typical Absorption Max (λ_abs, nm) | Typical Emission Max (λ_em, nm) | Fluorescence |

|---|---|---|---|

| SBD-thiol adduct | ~385 | ~515 | Strong |

| NBD-amine adduct | ~464 | ~512 | Strong |

This table provides representative data for benzofurazan derivatives based on available literature. nih.govrsc.orgrsc.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity of 4-Chloro-7-sulfobenzofurazan ammonium (B1175870) salt

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods reveal details about electron distribution, orbital energies, and molecular geometry, which collectively determine the molecule's reactivity.

Key Research Findings: Studies on the closely related compound 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) provide a strong framework for understanding the electronic characteristics of the sulfobenzofurazan analogue. semanticscholar.orgresearchgate.net Density Functional Theory (DFT) is the most common method employed for these calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p) or 6-31+g(d,p). semanticscholar.orgresearchgate.net

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the LUMO indicates the ability of the molecule to accept an electron, while the HOMO-LUMO energy gap is related to the molecule's chemical stability and the energy of its lowest-lying electronic transition. researchgate.net For benzofurazan (B1196253) derivatives, the LUMO is typically localized over the electron-deficient aromatic ring, making it susceptible to nucleophilic attack. semanticscholar.org

Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution across a molecule, visually identifying electrophilic and nucleophilic regions. For SBF-Cl, the MESP would show a significant positive potential (electrophilic character) around the carbon atom bonded to the chlorine (C-4), confirming it as the primary site for nucleophilic aromatic substitution. semanticscholar.org

Atomic Charges: Calculation of atomic charges (e.g., using Mulliken population analysis) quantifies the electron distribution. These calculations show that the C-4 carbon bears a partial positive charge, while the chlorine atom and the oxygen atoms of the sulfonate and furazan (B8792606) groups carry partial negative charges, further supporting the mechanism of its reaction with nucleophiles. researchgate.net

These calculations confirm that the benzofurazan core, activated by the electron-withdrawing sulfo group, is highly electrophilic, predisposing the chlorine atom to be displaced by nucleophiles such as thiols.

| Calculated Property | Methodology | Significance for SBF-Cl |

|---|---|---|

| HOMO Energy | DFT (e.g., B3LYP/6-311++G(d,p)) | Indicates electron-donating ability; relevant for charge-transfer interactions. |

| LUMO Energy | DFT (e.g., B3LYP/6-311++G(d,p)) | Indicates electron-accepting ability; a low LUMO energy signifies high electrophilicity. researchgate.net |

| HOMO-LUMO Gap | DFT (e.g., B3LYP/6-311++G(d,p)) | Relates to chemical reactivity and the energy of the first electronic excitation (color). researchgate.net |

| Molecular Electrostatic Potential (MESP) | DFT | Maps electron density to visualize electrophilic sites (e.g., the C-4 carbon) for nucleophilic attack. semanticscholar.org |

| Atomic Charges | DFT (e.g., Mulliken, NBO) | Quantifies the partial charges on each atom, identifying the most reactive centers. researchgate.net |

Density Functional Theory (DFT) Applications for Predicting Reaction Pathways and Intermediates

DFT is a versatile tool not only for ground-state properties but also for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, DFT can identify transition states and intermediates, providing a quantitative understanding of reaction kinetics and thermodynamics.

Key Research Findings: The primary reaction of SBF-Cl is a nucleophilic aromatic substitution (SNAr) with thiols. nih.gov DFT studies on analogous reactions, such as NBD-Cl with amines, have successfully modeled this process. semanticscholar.orgresearchgate.net The reaction is predicted to proceed via a two-step mechanism:

Formation of a Meisenheimer Complex: The initial step involves the attack of the nucleophile (e.g., a thiolate anion, RS⁻) on the electron-deficient C-4 carbon. This leads to the formation of a high-energy, anionic intermediate known as a Meisenheimer complex. DFT calculations can optimize the geometry of this intermediate and calculate its stability. Studies on the reaction of NBD-Cl with thiols have indicated the formation of such complexes. nih.gov

Chloride Expulsion: The aromaticity of the benzofurazan ring is restored through the elimination of the chloride ion from the Meisenheimer complex. This step is typically fast.

DFT calculations can determine the activation energies (ΔG‡) for both the formation of the transition state leading to the intermediate and the subsequent product formation. This allows for the identification of the rate-determining step of the reaction. For many SNAr reactions on benzofurazan systems, the formation of the Meisenheimer complex is the rate-limiting step. researchgate.net By comparing the calculated activation barriers for reactions with different nucleophiles (e.g., thiols vs. amines), DFT can help rationalize the observed selectivity of SBF-Cl.

| Reaction Coordinate Parameter | DFT-Calculated Value | Interpretation |

|---|---|---|

| Energy of Reactants | E_reactants | Baseline energy (SBF-Cl + Nucleophile). |

| Energy of Transition State (TS1) | E_TS1 | Energy maximum for the formation of the intermediate. |

| Energy of Intermediate | E_intermediate | Energy of the Meisenheimer complex. |

| Energy of Transition State (TS2) | E_TS2 | Energy maximum for the expulsion of the leaving group. |

| Energy of Products | E_products | Final energy of the thiol-adduct + Cl⁻. |

| Activation Energy (Forward Reaction) | ΔG‡ = E_TS1 - E_reactants | Determines the reaction rate (kinetics). |

| Reaction Energy | ΔG_rxn = E_products - E_reactants | Determines the overall thermodynamic favorability. |

Molecular Dynamics Simulations of 4-Chloro-7-sulfobenzofurazan ammonium salt Interactions with Target Analytes

While quantum mechanics describes electronic structure and reactivity, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD is particularly valuable for understanding how a small molecule like SBF-Cl interacts with a large biological target, such as an enzyme, before a covalent bond is formed. nih.govmdpi.comnih.gov

Key Research Findings: SBF-Cl is a known substrate for glutathione (B108866) S-transferases (GSTs). nih.gov MD simulations can model the process of SBF-Cl binding to the active site of a GST enzyme. Such a simulation would involve placing the SBF-Cl molecule and a glutathione (GSH) cofactor near the enzyme's binding pocket within a simulated aqueous environment. nih.gov

The simulation protocol typically involves:

System Setup: Building a system containing the protein, SBF-Cl, GSH, water molecules, and counter-ions to neutralize the system. The interactions are governed by a force field (e.g., OPLS, AMBER, CHARMM). researchgate.net

Simulation: Solving Newton's equations of motion for all atoms in the system for a period ranging from nanoseconds to microseconds.

Trajectory Analysis: Analyzing the resulting trajectory to understand dynamic behavior. Key analyses include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the binding pose of the ligand. nih.gov

Interaction Energy: To calculate the non-covalent binding energy between SBF-Cl and the enzyme.

Hydrogen Bonding and Contact Analysis: To identify the specific amino acid residues in the active site that form key interactions (e.g., hydrogen bonds, hydrophobic contacts) with SBF-Cl, guiding its orientation for reaction with GSH.

These simulations can reveal the preferred binding orientation of SBF-Cl within the enzyme's active site, the conformational changes that may occur upon binding, and the key residues responsible for its affinity and specificity, providing a dynamic picture that is inaccessible to static quantum calculations. nih.gov

| MD Simulation Step | Description | Key Output/Insight |

|---|---|---|

| 1. System Preparation | A model of the target protein (e.g., GST), SBF-Cl, and solvent (water) is constructed using a chosen force field. | A complete, solvated system ready for simulation. |

| 2. Energy Minimization | The system's energy is minimized to remove steric clashes or unfavorable contacts. | A low-energy starting conformation. |

| 3. Equilibration | The system is gradually heated and pressurized to the desired simulation conditions (e.g., 300 K, 1 atm) while restraining the protein and ligand. | A stable system at the target temperature and pressure. |

| 4. Production Simulation | Restraints are removed, and the simulation is run for an extended period (ns to µs) to sample conformational space. | A trajectory file containing the positions, velocities, and energies of all atoms over time. |

| 5. Trajectory Analysis | The trajectory is analyzed to measure structural and energetic properties. | Data on binding stability (RMSD), key interacting residues, binding free energy, and conformational changes. |

Structure-Activity Relationship (SAR) Modeling for Derivatization Efficiency and Specificity

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and probe development. nih.govnih.gov They involve systematically altering the chemical structure of a parent compound and measuring the resulting effect on its biological or chemical activity. For SBF-Cl, SAR modeling, often guided by computational predictions, would aim to improve its performance as a thiol-specific fluorescent probe.

Key Research Findings: While specific SAR studies for SBF-Cl are not widely published, the principles can be readily applied. The goal would be to create derivatives with potentially enhanced reactivity, greater specificity for thiols over other nucleophiles (like amines), and improved fluorescent properties of the resulting adduct.

A hypothetical SAR study could explore modifications at several positions:

Position 4 (Leaving Group): Replacing the chloro group with other halogens (fluoro, bromo, iodo). A fluoro derivative (like SBD-F) is known and often exhibits faster reaction kinetics due to fluorine being a better leaving group in SNAr reactions.

Position 7 (Activating Group): Modifying the sulfonate group (e.g., to a sulfone or sulfonamide) could fine-tune the electrophilicity of the benzofurazan ring, thus altering reactivity.

Benzene (B151609) Ring Substituents: Adding other small substituents to the aromatic ring could modulate both electronic properties and steric factors, potentially enhancing binding specificity to target enzymes.

Computational methods can accelerate SAR studies by predicting the properties of hypothetical derivatives before they are synthesized, a process known as virtual screening. For example, DFT could be used to calculate the LUMO energy and C-4 atomic charge of proposed derivatives to predict their relative reactivity.

| Structural Modification | Predicted Effect on Reactivity | Predicted Effect on Specificity | Predicted Effect on Fluorescence |

|---|---|---|---|

| Replace -Cl with -F | Increase (F is a better leaving group in SNAr) | Likely similar or slightly decreased | Minimal change |

| Replace -Cl with -Br | Decrease (Br is a poorer leaving group) | Likely similar | Minimal change |

| Replace -SO₃⁻ with -SO₂CH₃ | May slightly decrease electron-withdrawing strength, reducing reactivity | Could alter binding in enzyme active sites via steric/H-bonding changes | May slightly alter λ_em and quantum yield |

| Add a methyl group at C-5 or C-6 | Slight decrease due to inductive effect | Could increase specificity by creating favorable steric interactions with a target enzyme | May cause a slight shift in emission wavelength |

Computational Spectroscopic Prediction (NMR, UV-Vis, Fluorescence) for Aid in Structural Elucidation

Computational methods can predict various types of spectra with reasonable accuracy, serving as a powerful tool to aid in the interpretation of experimental data and confirm the structures of novel compounds or reaction products.

Key Research Findings:

UV-Vis and Fluorescence Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption and emission spectra. nih.govresearchgate.net The process involves:

Optimizing the ground state (S₀) geometry of the molecule. A TD-DFT calculation on this geometry yields the vertical excitation energies and oscillator strengths, which correspond to the UV-Vis absorption spectrum.

To predict fluorescence, the first excited state (S₁) geometry is optimized. A subsequent TD-DFT calculation on the S₁ geometry provides the emission energy. stackexchange.comyoutube.comresearchgate.net Functionals like CAM-B3LYP are often used as they perform well for charge-transfer systems like benzofurazans. nih.gov These calculations can predict the λmax of both the parent SBF-Cl and its thiol adducts, helping to rationalize the large Stokes shift and change in fluorescence upon reaction.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is highly effective for predicting NMR chemical shifts (¹H, ¹³C, etc.). rsc.orggaussian.com The method calculates the isotropic magnetic shielding tensors for each nucleus. These theoretical values are then scaled against a reference compound (like tetramethylsilane) to predict the chemical shifts. researchgate.net This can be invaluable for assigning peaks in complex spectra and for distinguishing between potential isomers or reaction products.

| Spectroscopy Type | Experimental Data | Computational Method | Predicted Parameter |

|---|---|---|---|

| UV-Vis Absorption | λ_abs (Absorption Maximum) | TD-DFT on S₀ geometry | Vertical Excitation Energies, Oscillator Strengths. nih.gov |

| Fluorescence Emission | λ_em (Emission Maximum) | TD-DFT on S₁ geometry | S₁ → S₀ Emission Energy. stackexchange.com |

| ¹H NMR | Chemical Shift (δ) | DFT with GIAO method | Isotropic Shielding Constants. rsc.org |

| ¹³C NMR | Chemical Shift (δ) | DFT with GIAO method | Isotropic Shielding Constants. rsc.org |

Method Validation and Quality Assurance in Analytical Research

Rigorous Validation Protocols for 4-Chloro-7-sulfobenzofurazan ammonium (B1175870) salt-Based Analytical Methods

Currently, there is a notable scarcity of publicly accessible, detailed validation protocols specifically for analytical methods employing 4-Chloro-7-sulfobenzofurazan ammonium salt (Sbf-Cl). While the principles of analytical method validation are well-established and standardized by international guidelines, specific protocols are highly dependent on the analyte, the matrix, and the instrumentation used.

A comprehensive validation protocol for an Sbf-Cl-based method would typically encompass the following key parameters:

Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Detection Limit (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

System Suitability: A test to ensure that the analytical system is performing appropriately at the time of analysis.

Without specific studies detailing these validation parameters for Sbf-Cl, researchers would need to develop and validate their own methods from fundamental principles, a process that is both time-consuming and resource-intensive.

Assessment of Method Selectivity and Specificity for Target Analytes

The primary application of this compound (Sbf-Cl) is as a thiol-specific derivatizing agent. Its selectivity is a key feature that has been explored in the context of enzyme assays.

Research has demonstrated that Sbf-Cl is a highly specific substrate for certain isoenzymes of glutathione (B108866) S-transferase (GST). Specifically, it shows a marked preference for the rat glutathione S-transferase subunit 3. In one study, the specific activities of isoenzymes 3-3 and 3-4 were found to be an order of magnitude greater than those of isoenzymes 1-1, 1-2, 2-2, and 4-4 when using glutathione and Sbf-Cl as substrates nih.gov. This high degree of selectivity makes Sbf-Cl a valuable tool for the specific detection and quantification of GST subunit 3 activity nih.gov.

The catalytic specificity constant, kcat/Km, which is a measure of enzyme efficiency and substrate specificity, was reported to be in the range of 10⁴-10⁶ M⁻¹s⁻¹ for the reaction of Sbf-Cl with rat hepatic glutathione S-transferases, indicating that it is a very effective substrate nih.gov.

The table below summarizes the observed selectivity of Sbf-Cl for different rat GST isoenzymes.

| GST Isoenzyme | Relative Specific Activity with Sbf-Cl |

| 1-1 | Low |

| 1-2 | Low |

| 2-2 | Low |

| 3-3 | High |

| 3-4 | High |

| 4-4 | Low |

This table is a qualitative representation based on the reported findings.

Evaluation of Sensitivity and Detection Limits for Analyte Derivatization

The sensitivity of an analytical method is a critical parameter, and for derivatization agents like Sbf-Cl, it dictates the lowest concentration of an analyte that can be reliably detected. Sbf-Cl is a fluorogenic reagent, meaning it becomes fluorescent upon reaction with its target analyte, in this case, thiols. This property generally leads to high sensitivity.

In the context of detecting rat GST isoenzyme 3-3, Sbf-Cl has been shown to be at least 10-fold more sensitive than 1-chloro-2,4-dinitrobenzene (B32670) (DCNB), a commonly used substrate in GST assays nih.gov. This enhanced sensitivity allows for the detection of lower enzyme concentrations or activities, which is particularly advantageous when working with limited sample material.

However, specific limits of detection (LOD) and limits of quantification (LOQ) for Sbf-Cl derivatization of various thiols in different matrices are not well-documented in the available literature. These values would need to be experimentally determined during method development and validation for each specific application. Factors that would influence the LOD and LOQ include the quantum yield of the fluorescent adduct, the background noise of the detection system, and the efficiency of the derivatization reaction.

Precision and Accuracy Studies of Quantitative Methods

Precision and accuracy are cornerstone parameters in the validation of any quantitative analytical method. Precision refers to the closeness of repeated measurements, while accuracy refers to the closeness of a measured value to the true value.

Precision:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is typically assessed by analyzing multiple replicates of the same sample on the same day.

Intermediate Precision (Inter-assay precision): The precision within-laboratory variations, such as different days, different analysts, or different equipment.

Accuracy:

This is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material, if available) and comparing the measured concentration to the certified value.

Alternatively, a recovery study can be performed by spiking a blank matrix with a known amount of the analyte at different concentration levels and calculating the percentage of the analyte recovered.

Without specific data, it is not possible to provide a quantitative assessment of the precision and accuracy of Sbf-Cl-based methods.

Robustness and Reproducibility Investigations Across Different Research Settings

Robustness and reproducibility are crucial for ensuring that an analytical method can be successfully transferred between different laboratories and produce consistent results.